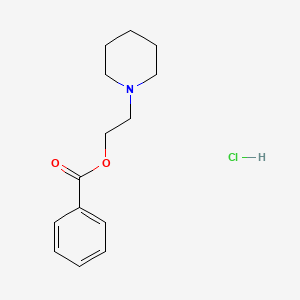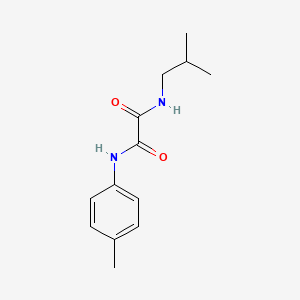
2-(1-piperidinyl)ethyl benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-piperidinyl)ethyl benzoate hydrochloride, commonly known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazine derivatives. BZP was initially synthesized in the 1970s as a potential antidepressant but was later found to have stimulant properties. BZP is known for its psychoactive effects and is often used as a recreational drug. However,
作用機序
2-(1-piperidinyl)ethyl benzoate hydrochloride acts as a dopamine and serotonin reuptake inhibitor, meaning it increases the levels of these neurotransmitters in the brain. This compound also acts as a non-selective agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. The exact mechanism of action of this compound is not fully understood but is thought to involve the modulation of various neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been found to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure in animal models. This compound has also been found to increase the release of dopamine and serotonin in the brain, leading to its psychoactive effects.
実験室実験の利点と制限
The advantages of using 2-(1-piperidinyl)ethyl benzoate hydrochloride in lab experiments include its well-established synthesis method, its potent psychoactive effects, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential for abuse, its legal status in some countries, and its potential for adverse effects on animal models.
将来の方向性
Future research on 2-(1-piperidinyl)ethyl benzoate hydrochloride could focus on its potential therapeutic applications, such as its use in the treatment of Parkinson's disease or depression. Further studies could also investigate the exact mechanism of action of this compound and its potential for abuse and addiction. Additionally, research could focus on the development of new analogs of this compound with improved therapeutic properties and reduced potential for adverse effects.
合成法
2-(1-piperidinyl)ethyl benzoate hydrochloride can be synthesized by reacting benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoic acid to form 2-(1-piperidinyl)ethyl benzoate, which is then converted to its hydrochloride salt form using hydrochloric acid.
科学的研究の応用
2-(1-piperidinyl)ethyl benzoate hydrochloride has been studied extensively for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. This compound has been found to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have dopaminergic activity.
特性
IUPAC Name |
2-piperidin-1-ylethyl benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(13-7-3-1-4-8-13)17-12-11-15-9-5-2-6-10-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWWHKWWOFAXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid](/img/structure/B4998975.png)
![2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4998985.png)
![N-(3-methoxybenzyl)-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B4998987.png)

![5-{[5-(diethylamino)-2-furyl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998990.png)
![2-ethyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4998998.png)
![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4999006.png)
![methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B4999026.png)

![6-(2,6-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4999043.png)
![2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol](/img/structure/B4999044.png)
![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)
![2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4999068.png)
![1-{2-[5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4999073.png)